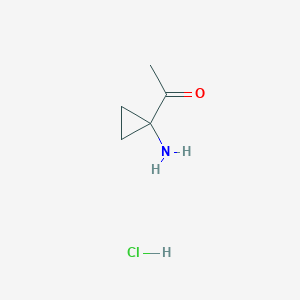
3-Ethynyl-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H5FO2 . It is characterized by the presence of an ethynyl group (-C≡CH) and a fluorine atom attached to a benzoic acid core. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Ethynyl-2-fluorobenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology:
In biological research, it is used to study the effects of fluorinated compounds on biological systems and to develop new bioactive molecules.
Medicine:
The compound is explored for its potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Zukünftige Richtungen
The future directions of research involving 3-Ethynyl-2-fluorobenzoic acid could potentially involve its use in the synthesis of fluorinated clusters in yttrium metal-organic frameworks (MOFs) . Additionally, the compound could be used in the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, a potentially important PET-tracer for the incorporation of 18F into peptides, proteins, or antibodies .
Wirkmechanismus
Target of Action
Benzylic compounds, which include 3-ethynyl-2-fluorobenzoic acid, are known to undergo reactions at the benzylic position .
Mode of Action
The mode of action of this compound involves interactions at the benzylic position. These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . The specifics of these interactions depend on the reaction conditions and the presence of other compounds.
Biochemical Pathways
It is known that fluorinated compounds can be metabolized by microorganisms . For example, 3-fluorobenzoic acid, a related compound, is metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .
Result of Action
Reactions at the benzylic position can lead to various products depending on the reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other compounds can influence its reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Ethynyl-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid as the starting material.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of 2-fluorobenzoic acid with an ethynylating agent, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If a protecting group like trimethylsilyl is used, it is removed under mild acidic conditions to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Ethynyl-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Amino or thiol derivatives of the benzoic acid.
Coupling Products: Various aryl or alkyl derivatives depending on the coupling partner.
Oxidation and Reduction Products: Esters, alcohols, or other functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethynylbenzoic acid
- 3-Fluorobenzoic acid
- 4-Ethynyl-2-fluorobenzoic acid
Comparison:
- 2-Ethynylbenzoic acid: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
- 3-Fluorobenzoic acid: Lacks the ethynyl group, leading to different coupling and substitution reactions.
- 4-Ethynyl-2-fluorobenzoic acid: The position of the ethynyl group is different, affecting the compound’s steric and electronic properties.
Eigenschaften
IUPAC Name |
3-ethynyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRBGAUQTOSMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)




![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2999906.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)
